

# 2-(4-Chlorophenoxy)pyridine CAS number and physical properties

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## Compound of Interest

Compound Name: 2-(4-Chlorophenoxy)pyridine

CAS No.: 4783-69-1

Cat. No.: B14155268

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## Technical Guide: 2-(4-Chlorophenoxy)pyridine Scaffolds

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Agrochemical Scientists, and Process Engineers[1]

### Executive Summary

The **2-(4-Chlorophenoxy)pyridine** motif represents a privileged scaffold in modern discovery chemistry, serving as a critical pharmacophore in both pharmaceutical and agrochemical sectors.[1] Unlike simple commodity chemicals, this moiety functions primarily as a high-value intermediate, imparting lipophilicity and metabolic stability to bioactive molecules.

This guide provides a comprehensive technical analysis of the scaffold, focusing on its synthetic construction via Nucleophilic Aromatic Substitution (

), physical property profiling of key derivatives, and its strategic application in p38 MAP kinase inhibitors and aryloxyphenoxypropionate herbicides.

### Chemical Identity & Physical Properties

While the unsubstituted parent ether is rarely isolated as a final product, its functionalized derivatives are the primary commercial forms. The following table consolidates the properties of

the most relevant CAS-registered derivatives used as building blocks.

### Table 1: Key Derivatives and Physical Constants

Compound Name	CAS Number	Mol. Weight	Melting Point	Appearance	Application
2-(4-Chlorophenoxy)pyridine-3-carboxylic acid	51362-37-9	249.65	157–159 °C	White Solid	Pharma Intermediate
2-(4-Chlorophenoxy)-3-nitropyridine	76893-45-3	250.64	89 °C	Yellow Solid	Precursor to Amines
5-Bromo-2-(4-chlorophenoxy)pyridine	28231-69-8	284.54	N/A (Oil/Low Melt)	Off-white Solid	Cross-coupling Partner
2-(4-Chlorophenoxy)pyridine (Core)	Not commonly listed	205.64	< 50 °C (Est.) [1]	Viscous Oil	Core Scaffold

“

*Note on Solubility: These compounds exhibit low solubility in water but high solubility in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM, Chloroform), which dictates the choice of solvent for NMR analysis and reaction media.*

## Synthetic Methodologies

The construction of the **2-(4-chlorophenoxy)pyridine** ether linkage is classically achieved via Nucleophilic Aromatic Substitution (

).

[1] This pathway is preferred over Ullmann coupling due to milder conditions and the absence of heavy metal contaminants.

## Mechanistic Pathway:

The reaction relies on the electron-withdrawing nature of the pyridine nitrogen (and additional groups like -NO<sub>2</sub> or -COOH), which activates the C-2 position for nucleophilic attack by the phenoxide ion.

[1]

Reaction Scheme:

- Deprotonation: 4-Chlorophenol is treated with a base ( or ) to generate the phenoxide nucleophile.
- Addition: The phenoxide attacks the C-2 position of the 2-chloropyridine, breaking the aromaticity and forming a Meisenheimer complex.
- Elimination: The chloride leaving group is expelled, restoring aromaticity and yielding the ether product.

## Visualization: Reaction Workflow



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Caption: Step-wise mechanistic flow for the synthesis of the **2-(4-chlorophenoxy)pyridine** core via S<sub>N</sub>Ar.

## Optimized Experimental Protocol

Objective: Synthesis of 2-(4-chlorophenoxy)-3-nitropyridine (CAS 76893-45-3).

[1]

## Reagents:

- 2-Chloro-3-nitropyridine (1.0 equiv)[1]
- 4-Chlorophenol (1.1 equiv)[1]
- Potassium Carbonate ( , 2.0 equiv, anhydrous)
- Solvent: DMF (Dimethylformamide) or Acetonitrile ( ) [1]

## Step-by-Step Procedure:

- Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorophenol (1.1 eq) in DMF (5 mL/mmol).
- Activation: Add anhydrous (2.0 eq) to the solution. Stir at room temperature for 30 minutes to ensure formation of the potassium phenoxide.
  - Critical Insight: Ensure is finely ground to maximize surface area.
- Addition: Add 2-chloro-3-nitropyridine (1.0 eq) slowly to the reaction mixture.
- Reaction: Heat the mixture to 80–90 °C for 4–6 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 4:1) or LC-MS.[1]
  - Endpoint: Disappearance of the chloropyridine starting material.[1][2]
- Work-up:
  - Cool the mixture to room temperature.

- Pour into ice-cold water (10x reaction volume). The product typically precipitates as a solid.
- Filter the solid and wash with copious water to remove residual DMF and inorganic salts.
- Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel) if necessary.

## Applications in Drug & Agrochemical Development<sup>[1][3][4][5]</sup>

### Pharmaceutical: p38 MAP Kinase Inhibitors

The **2-(4-chlorophenoxy)pyridine** moiety is a validated pharmacophore in the design of kinase inhibitors, specifically for p38 Mitogen-Activated Protein Kinase (MAPK).<sup>[1]</sup>

- Mechanism: The pyridine nitrogen acts as a hydrogen bond acceptor in the ATP-binding pocket (hinge region), while the 4-chlorophenyl group occupies the hydrophobic pocket II, providing selectivity and potency.<sup>[1]</sup>
- Case Study: Research indicates that substitution at the 2-position of the pyridine ring with a 4-chlorophenoxy group significantly enhances anti-proliferative activity against breast (MDA-MB-231) and leukemia (CCRF-CEM) cancer cell lines compared to unsubstituted analogs.<sup>[1]</sup>

### Agrochemical: Herbicides

This scaffold is structurally related to the aryloxyphenoxypropionate class of herbicides (e.g., Fenoxaprop, Clodinafop).

- Function: These compounds inhibit Acetyl-CoA Carboxylase (ACCase) in grasses.<sup>[1]</sup> The pyridine ring replaces the traditional benzene ring found in older generation herbicides, often improving crop selectivity and soil half-life.
- Metabolic Stability: The chlorine atom at the para-position of the phenoxy ring blocks metabolic oxidation (hydroxylation), thereby extending the active duration of the molecule in the field.<sup>[1]</sup>

## Safety & Handling Guidelines

### Hazard Classification:

- Acute Toxicity: Harmful if swallowed or inhaled.[1]
- Skin/Eye Irritation: Causes serious eye irritation (Category 2A) and skin irritation (Category 2).[1]
- Environmental: Toxic to aquatic life with long-lasting effects.[1]

### Handling Protocols:

- PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of dust or vapors.
- Storage: Store in a cool, dry place away from strong oxidizing agents. Keep containers tightly sealed to prevent moisture absorption (hygroscopic nature of some pyridine salts).
- Spill Response: Sweep up solid spills to avoid dust generation.[1] For solutions, absorb with inert material (vermiculite) and dispose of as hazardous chemical waste.

## References

- Stenutz. (n.d.). **2-(4-chlorophenoxy)pyridine-3-carboxylic acid** Properties & CAS. Retrieved from [\[Link\]](#)
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## Sources

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- 2. Organic Syntheses Procedure [[orgsyn.org](https://orgsyn.org)]
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